

Comparative Review: 3-(Ethylamino)propanamide Hydrochloride in Advanced Scaffold Design

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Compound of Interest

Compound Name:	3-(ethylamino)propanamide;hydrochloride
CAS No.:	2044705-01-1
Cat. No.:	B1653908

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Executive Summary & Mechanistic Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 3-(Ethylamino)propanamide hydrochloride (EAPA-HCl, CAS 2044705-01-1) has emerged as a highly versatile N-alkylated β -alaninamide scaffold[1]. With a molecular weight of 152.62 g/mol (116.16 g/mol as a free base) and a Topological Polar Surface Area (TPSA) of 55.12 Å², it offers a precise balance of hydrophilicity and steric bulk[2][3].

The Causality of the Hydrochloride Salt: Handling the free base of β -alaninamides is notoriously difficult. Free secondary amines in close proximity to primary amides can undergo slow intermolecular aminolysis (polymerization) upon prolonged storage. By utilizing the hydrochloride salt, the secondary amine is protonated, rendering it non-nucleophilic. This

ensures absolute shelf-stability and allows researchers to precisely control the activation of the nucleophile in situ during synthesis.

Quantitative Alternative Profiling

When designing PROTAC linkers or peptidomimetics, the choice of the N-alkyl substituent is critical. EAPA-HCl sits strategically between the highly reactive methyl variant and the sterically hindered diethyl variant. The table below objectively compares EAPA-HCl with its primary structural alternatives to guide scaffold selection.

Physicochemical Property	3-(Methylamino)propanamide HCl (MAPA)	3-(Ethylamino)propanamide HCl (EAPA)	3-(Diethylamino)propanamide HCl (DEAPA)
CAS Number	Generic Scaffold	2044705-01-1	3813-27-2 (Free base analog)
Molecular Weight	138.60 g/mol	152.62 g/mol	180.68 g/mol
Amine Classification	Secondary (Low Steric Bulk)	Secondary (Moderate Steric Bulk)	Tertiary (High Steric Bulk)
TPSA	55.12 Å ²	55.12 Å ²	46.33 Å ²
Estimated LogP	-0.6	-0.2 (Based on N-ethyl analogs)	+0.4
Hydrogen Bond Donors	3	3	2
Primary Application	Highly reactive hydrophilic linker	Balanced lipophilic/steric scaffold	Terminal basic moiety (e.g., Procainamide)

Note: LogP values are extrapolated from related N-ethyl-3-(ethylamino)propanamide derivatives which exhibit an XLogP3 of -0.2[4].

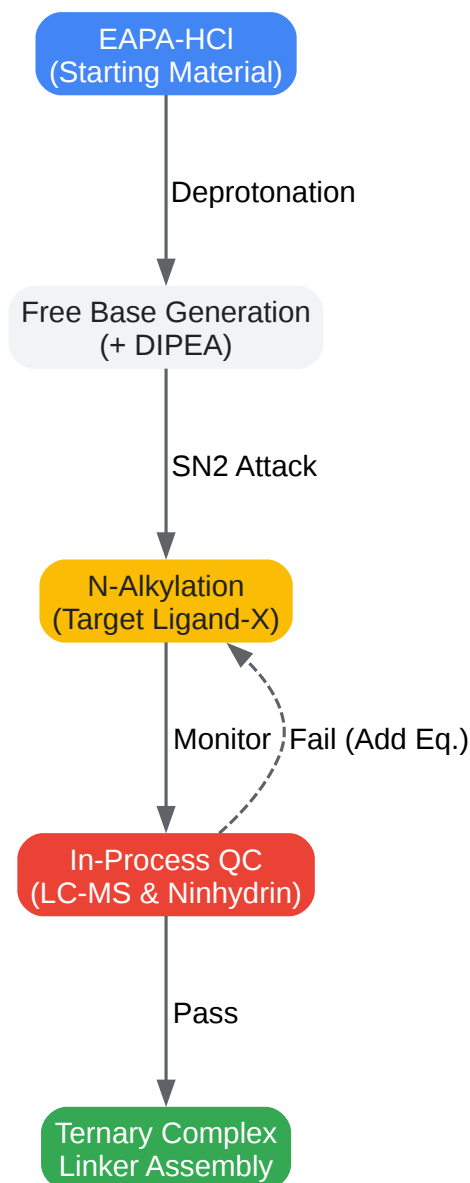
Application Workflow I: PROTAC Linker & Ternary Complex Assembly

EAPA-HCl is highly effective for synthesizing PROTAC linkers where the secondary amine attaches to a target-binding ligand, and the primary amide is retained for hydrogen bonding within the E3-ligase ternary complex.

Step-by-Step Methodology & Self-Validating Protocol

Objective: Selective N-alkylation of the secondary amine without competing O-alkylation or N-alkylation of the primary amide.

- Preparation & Solvation: Suspend 1.0 equivalent of EAPA-HCl in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
- Free-Base Generation (Causality): Add exactly 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA).
 - Why DIPEA? DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring the secondary amine of EAPA selectively attacks the electrophile.
 - Self-Validation: Spot the mixture on a TLC plate and stain with Ninhydrin. A distinct red/brown spot confirms the liberation of the secondary amine (primary amines would appear purple).
- Electrophile Addition: Add 0.95 equivalents of the target-ligand alkyl halide dropwise at 0 °C. Using a slight deficit of the electrophile prevents dialkylation (quaternization) of the amine.
- In-Process Quality Control (QC): Monitor the reaction via LC-MS.
 - Self-Validation: The reaction is deemed successful when the M+1 peak of the starting electrophile disappears. If a peak corresponding to double-alkylation is observed, the addition rate was too fast, causing local concentration spikes.



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Workflow for PROTAC linker assembly using EAPA-HCl, featuring self-validating QC loops.

Application Workflow II: Hydrophobic Pocket Targeting in Kinase Inhibitors

In kinase inhibitor design, the ethyl group of EAPA provides a specific vector to occupy small hydrophobic pockets that methyl groups fail to fill, while avoiding the steric clashes caused by diethyl groups. Furthermore, the primary amide can be dehydrated to a nitrile, creating a compact, linear pharmacophore for reversible covalent binding.

Step-by-Step Methodology & Self-Validating Protocol

Objective: Conversion of the primary amide to a nitrile without degrading the secondary amine.

- Amine Protection: React EAPA with Boc_2O (1.1 eq) in DCM/TEA.
 - Self-Validation: A Ninhydrin stain must turn negative (colorless), proving the secondary amine is fully masked and protected from harsh dehydrating agents.
- Amide Dehydration (Causality): Add 2.0 equivalents of Propylphosphonic anhydride (T3P, 50% in EtOAc) and heat to 80 °C.
 - Why T3P? T3P is preferred over traditional reagents like POCl_3 . POCl_3 creates highly acidic microenvironments that can prematurely cleave the Boc protecting group, leading to polymerization. T3P operates under mild, neutral-to-basic conditions.
- Spectroscopic Validation: Monitor the reaction using FT-IR spectroscopy.
 - Self-Validation: The broad amide carbonyl stretch at $\sim 1650\text{ cm}^{-1}$ must completely vanish, replaced by a sharp, distinct nitrile ($\text{C}\equiv\text{N}$) stretch at $\sim 2250\text{ cm}^{-1}$. This spectroscopic feedback loop ensures dehydration is 100% complete before aqueous workup.



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Logical decision tree comparing N-alkyl substituent effects on kinase pocket binding.

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Sources

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- [2. chemscene.com \[chemscene.com\]](#)
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- [4. N-Ethyl-3-\(ethylamino\)propanamide | C7H16N2O | CID 28307198 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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